PF-00217830

概要

説明

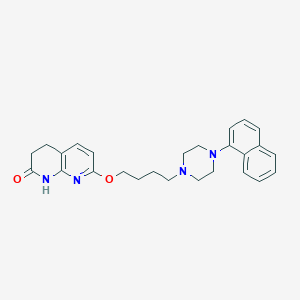

PF-00217830 is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a naphthyridine core and a naphthyl-substituted piperazine moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PF-00217830 typically involves multiple steps, starting from readily available starting materials

Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthyridine ring.

Introduction of the Butoxy Group: The butoxy group is introduced through an etherification reaction, typically using an alkyl halide and a base.

Attachment of the Naphthyl-Substituted Piperazine: This step involves the nucleophilic substitution of the piperazine moiety with the naphthyl group, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

化学反応の分析

Types of Reactions

PF-00217830 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthyl and piperazine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro derivatives.

科学的研究の応用

Introduction to PF-00217830

This compound is a novel compound belonging to the class of aryl piperazine naphthyridinones, primarily developed as a dopamine D2 receptor partial agonist. Its discovery was aimed at providing therapeutic options for psychiatric disorders such as schizophrenia and bipolar disorder. The compound exhibits a unique pharmacological profile, making it a subject of interest in various scientific research applications.

Pharmacological Mechanism

This compound acts primarily as a partial agonist at the dopamine D2 receptor, with additional activity at serotonin receptors (5-HT2A and 5-HT1A). This dual receptor interaction is crucial for its potential efficacy in treating psychotic symptoms while minimizing side effects commonly associated with traditional antipsychotics, such as catalepsy . The compound's structure-activity relationship has been optimized to enhance its affinity for these receptors, leading to improved therapeutic outcomes .

Antipsychotic Efficacy

This compound has been evaluated for its effectiveness in treating schizophrenia. Preclinical studies demonstrated that it could significantly reduce psychotic behaviors in animal models without inducing catalepsy, a common side effect of many antipsychotics. For instance, it showed robust inhibition of head twitches induced by DOI (a hallucinogenic compound) in rats, indicating its potential as an effective treatment for psychosis .

Bipolar Disorder

Research has also explored the application of this compound in managing bipolar disorder. Its pharmacological profile suggests that it may help stabilize mood and reduce manic episodes by modulating dopamine and serotonin levels in the brain. Studies focusing on β-arrestin signaling pathways indicate that compounds like this compound could offer protective effects against mood dysregulation .

Cognitive Enhancement

Recent investigations have suggested that this compound may possess cognitive-enhancing properties. In mouse models, it has been shown to improve declarative memory alongside reducing psychotic symptoms. This dual action makes it a candidate for further exploration in conditions where cognitive deficits are prominent, such as schizophrenia and dementia .

Case Study Overview

Several case studies have highlighted the real-world implications of this compound in clinical settings:

- Case Study 1 : A 12-year-old female diagnosed with early-onset schizophrenia exhibited significant improvement in symptoms after treatment with this compound. The case emphasized the importance of early intervention and tailored dosing strategies to manage acute psychotic episodes effectively .

- Case Study 2 : An adult male with a long history of treatment-resistant schizophrenia showed marked improvement in both negative and positive symptoms after being switched to this compound from a conventional antipsychotic regimen. This transition resulted in enhanced quality of life and reduced hospitalization rates .

Summary of Findings

| Case Study | Age | Diagnosis | Treatment Outcome |

|---|---|---|---|

| Case 1 | 12 | Schizophrenia | Significant symptom reduction; improved behavioral control |

| Case 2 | 38 | Treatment-resistant Schizophrenia | Enhanced quality of life; reduced hospitalizations |

These case studies provide valuable insights into the clinical effectiveness of this compound, demonstrating its potential to address unmet needs in psychiatric care.

作用機序

The mechanism of action of PF-00217830 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

Duloxetine: A similar compound used as an antidepressant.

Venlafaxine: Another antidepressant with a similar structure.

Paroxetine: A selective serotonin reuptake inhibitor (SSRI) with structural similarities.

Uniqueness

PF-00217830 is unique due to its specific combination of a naphthyridine core and a naphthyl-substituted piperazine moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

生物活性

PF-00217830 is a compound classified as an aryl piperazine naphthyridinone, primarily recognized for its role as a partial agonist at dopamine D2 receptors. This compound has been studied extensively for its potential applications in treating schizophrenia and bipolar disorder. The following sections provide an overview of its biological activity, including structure-activity relationships (SAR), receptor interactions, and relevant case studies.

Structure-Activity Relationship (SAR)

The SAR of this compound reveals significant insights into its pharmacological properties. The compound was designed to optimize affinities for key receptors associated with neuropsychiatric disorders, specifically the D2, 5-HT2A, and 5-HT1A receptors. The goal was to maintain a D2/5-HT2A ratio greater than 5 to ensure effective receptor occupancy without inducing adverse effects such as catalepsy.

Key Findings from SAR Studies:

- Dopamine D2 Receptor Affinity : this compound demonstrated robust inhibition of spontaneous locomotor activity (sLMA) in rats with a median effective dose (MED) of 0.3 mg/kg .

- Head Twitches Induction : In DOI-induced head twitches in rats, the compound exhibited 31% and 78% inhibition at doses of 0.3 mg/kg and 1 mg/kg, respectively .

- Catalepsy Absence : Notably, no cataleptic effects were observed at doses up to 10 mg/kg, indicating a favorable side effect profile compared to traditional antipsychotics .

Receptor Interactions

This compound's interaction with various receptors is crucial for understanding its therapeutic potential:

| Receptor | Binding Affinity (K_i) | Functional Activity (EC_50) |

|---|---|---|

| D2 | 18 nM | 450 nM |

| 5-HT2A | 6 nM | 900 nM |

| 5-HT1A | 26 nM | 933 nM |

These interactions highlight this compound's polypharmacological profile, which is advantageous for treating complex neuropsychiatric conditions .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in preclinical models:

- Antipsychotic Activity : A study evaluated the antipsychotic-like effects of this compound in various behavioral assays, demonstrating significant reductions in psychotic symptoms without typical motor side effects associated with other antipsychotics .

- β-Arrestin Signaling Bias : Research indicates that this compound exhibits biased signaling through β-arrestin pathways rather than classical G protein pathways. This bias may contribute to its efficacy while minimizing side effects like catalepsy .

- Polypharmacology : A comprehensive analysis of this compound's pharmacological profile suggests that its multitargeting ability could lead to improved therapeutic outcomes in CNS disorders by addressing multiple symptoms simultaneously .

特性

CAS番号 |

846032-02-8 |

|---|---|

分子式 |

C26H30N4O2 |

分子量 |

430.5 g/mol |

IUPAC名 |

7-[4-(4-naphthalen-1-ylpiperazin-1-yl)butoxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C26H30N4O2/c31-24-12-10-21-11-13-25(28-26(21)27-24)32-19-4-3-14-29-15-17-30(18-16-29)23-9-5-7-20-6-1-2-8-22(20)23/h1-2,5-9,11,13H,3-4,10,12,14-19H2,(H,27,28,31) |

InChIキー |

QGNOXTFZOLDODX-UHFFFAOYSA-N |

SMILES |

C1CC(=O)NC2=C1C=CC(=N2)OCCCCN3CCN(CC3)C4=CC=CC5=CC=CC=C54 |

正規SMILES |

C1CC(=O)NC2=C1C=CC(=N2)OCCCCN3CCN(CC3)C4=CC=CC5=CC=CC=C54 |

外観 |

Solid powder |

Key on ui other cas no. |

846032-02-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3,4-dihydro-7-(4-(1-naphthalenyl)-1-piperazinyl)butoxy-1,8-naphthyridin-2(1H)-one PF 00217830 PF-00217830 PF-217830 PF00217830 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。